molecular formula C7H14O4 B3132781 ethyl 2-(3-hydroxypropoxy)acetate CAS No. 377048-47-0

ethyl 2-(3-hydroxypropoxy)acetate

Cat. No.: B3132781
CAS No.: 377048-47-0
M. Wt: 162.18 g/mol
InChI Key: VBTCKWCAJKCYRR-UHFFFAOYSA-N
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Description

Ethyl 2-(3-hydroxypropoxy)acetate is an organic compound with the molecular formula C7H14O4. It is an ester formed from the reaction of ethyl acetate and 3-hydroxypropyl alcohol. This compound is known for its versatile properties and finds applications in various fields, including pharmaceuticals, cosmetics, and polymers .

Scientific Research Applications

Ethyl 2-(3-hydroxypropoxy)acetate is widely used in scientific research due to its versatile properties. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-hydroxypropoxy)acetate can be synthesized through the esterification reaction between ethyl acetate and 3-hydroxypropyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and efficiency. Industrial production may also involve the use of continuous reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-hydroxypropoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-(3-hydroxypropoxy)acetate involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active compounds that exert specific biological effects .

Comparison with Similar Compounds

Ethyl 2-(3-hydroxypropoxy)acetate can be compared with other similar esters, such as:

    Ethyl acetate: A simpler ester with a similar structure but lacks the hydroxyl group.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Propyl 2-(3-hydroxypropoxy)acetate: Similar structure but with a propyl group instead of an ethyl group.

The presence of the hydroxyl group in this compound makes it more versatile and reactive compared to simpler esters like ethyl acetate .

Properties

IUPAC Name

ethyl 2-(3-hydroxypropoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-2-11-7(9)6-10-5-3-4-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTCKWCAJKCYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.